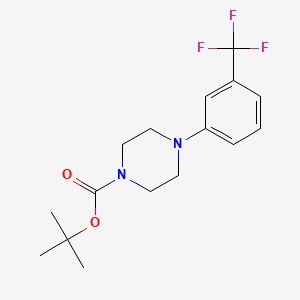

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQRXGCTQLELCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Reactants :

-

Aryl halide : 1-Bromo-3-(trifluoromethyl)benzene

-

Amine : tert-Butyl piperazine-1-carboxylate

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂)

-

Ligand : Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base : Cesium carbonate (Cs₂CO₃)

-

Solvent : Toluene

-

-

Conditions :

-

Reaction temperature: 110°C

-

Reaction time: 24 hours

-

Atmosphere: Nitrogen

-

-

Workup :

-

The crude product is purified via column chromatography using a gradient of petroleum ether and ethyl acetate (7:3 → 1:1).

-

Data Table: Optimization Parameters

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the aryl bromide, followed by coordination of the piperazine amine. Reductive elimination yields the coupled product. The electron-withdrawing trifluoromethyl group slightly deactivates the aryl ring, necessitating elevated temperatures for efficient coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is viable when the aryl halide is activated toward displacement by electron-withdrawing groups. While the trifluoromethyl group is meta-directing and deactivating, the presence of additional activating groups (e.g., nitro) can enable this pathway.

Reaction Protocol

-

Reactants :

-

Aryl halide : 3-Nitro-5-(trifluoromethyl)phenyl bromide

-

Amine : tert-Butyl piperazine-1-carboxylate

-

Base : Potassium tert-butoxide (t-BuOK)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

-

Conditions :

-

Reaction temperature: 120°C

-

Reaction time: 48 hours

-

-

Post-Reaction Modifications :

-

Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

-

Protection Adjustment : The amine is reprotected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O).

-

Data Table: SNAr Efficiency

| Aryl Halide Activation | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Nitro-5-CF₃-C₆H₃Br | t-BuOK | DMSO | 65 | |

| 3-CF₃-C₆H₄Br | t-BuOK | DMSO | <10 |

Limitations : The requirement for a nitro group as an activating substituent introduces additional synthetic steps (reduction and reprotection), reducing overall efficiency. This method is less favorable compared to direct coupling approaches.

Ullmann-Type Copper-Catalyzed Coupling

Ullmann coupling employs copper catalysts to mediate C–N bond formation between aryl halides and amines. This method is cost-effective but often requires high temperatures and prolonged reaction times.

Reaction Protocol

-

Reactants :

-

Aryl halide : 1-Iodo-3-(trifluoromethyl)benzene

-

Amine : tert-Butyl piperazine-1-carboxylate

-

Catalyst : Copper(I) iodide (CuI)

-

Ligand : 1,10-Phenanthroline

-

Base : Potassium phosphate (K₃PO₄)

-

Solvent : Dimethylformamide (DMF)

-

-

Conditions :

-

Reaction temperature: 150°C

-

Reaction time: 72 hours

-

-

Workup :

-

Extraction with dichloromethane and water, followed by silica gel chromatography.

-

Data Table: Ullmann Coupling Performance

| Aryl Halide | Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodo-3-CF₃-C₆H₄ | 1,10-Phenanthroline | 150 | 60 | |

| 1-Bromo-3-CF₃-C₆H₄ | None | 150 | 15 |

Trade-offs : While avoiding precious metal catalysts, the harsh conditions and long reaction times limit scalability. Iodoarenes are more reactive but costlier than bromoarenes.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Buchwald-Hartwig | Mild conditions, high efficiency | Requires palladium catalysts | 78 | High |

| SNAr | No transition metals | Multi-step, low reactivity | 65 | Low |

| Ullmann | Cost-effective catalysts | High energy input, long duration | 60 | Moderate |

The Buchwald-Hartwig method is optimal for industrial-scale synthesis due to its balance of yield and reaction simplicity. SNAr and Ullmann routes remain niche alternatives for specific substrate combinations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate receptor activity enhances drug efficacy and specificity, making it a valuable asset in drug formulation processes .

Therapeutic Potential

Research indicates that tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibits potential therapeutic properties. It is being investigated for its effects on various biological targets, contributing to drug discovery efforts aimed at treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Biochemical Research

Receptor Interaction Studies

In biochemical research, this compound is utilized to explore interactions with various receptors and signaling pathways. Its structure allows it to engage with molecular targets effectively, providing insights into cellular mechanisms that may lead to new therapeutic strategies .

Mechanistic Insights

The compound's interaction with specific molecular targets can elucidate the mechanisms underlying certain diseases, thereby aiding in the development of innovative treatment approaches. This research is particularly relevant in understanding neuropharmacological effects and receptor modulation .

Material Science

Development of Advanced Materials

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate's unique properties make it suitable for developing advanced materials. It is being explored for use in polymers that require enhanced thermal stability and chemical resistance, which are critical for various industrial applications .

Applications in Coatings and Composites

The compound's stability and reactivity can be harnessed in formulating coatings and composites that demand durability and performance under extreme conditions. This application is particularly valuable in industries such as aerospace and automotive manufacturing.

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound can be employed in formulating agrochemicals. Its properties may enhance the effectiveness of pesticides and herbicides while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices that reduce chemical runoff and toxicity .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential therapeutic agent |

| Biochemical Research | Studies on receptor interactions; mechanistic insights into disease pathways |

| Material Science | Development of polymers with enhanced stability; applications in coatings and composites |

| Agricultural Chemistry | Formulation of effective agrochemicals; sustainable pesticide and herbicide development |

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The trifluoromethyl group's position (meta vs. para) significantly impacts yield and physical state. For example, the meta-substituted target compound (60–86% yield) contrasts with para-substituted analogs requiring harsher conditions .

- Heterocyclic vs. Aromatic Rings : Pyridinyl derivatives (e.g., A9) exhibit lower yields (67%) compared to phenyl analogs due to increased steric and electronic challenges in substitution reactions .

- Functional Group Effects : Sulfonylated derivatives (e.g., Compound 24) are synthesized via sulfonylation rather than cross-coupling, enabling diverse pharmacological applications .

Key Observations :

- Lipophilicity : Compounds with benzyl groups (e.g., ) exhibit higher lipophilicity than Boc-protected analogs, enhancing blood-brain barrier penetration.

- Boronates : Boronate-containing derivatives (e.g., ) are critical for PET radiotracer development but require careful handling due to hazards (H315, H319) .

- Heterocyclic Moieties : Oxadiazole and thiazole derivatives (e.g., ) show improved solubility and target specificity in cancer therapies.

Biological Activity

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS No. 1121599-88-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 330.35 g/mol

- Purity : Typically ≥ 95%

- IUPAC Name : tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Synthesis

The synthesis of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves the reaction of piperazine derivatives with trifluoromethyl phenyl substituents, followed by esterification with tert-butyl carboxylic acid. This method allows for the introduction of both the trifluoromethyl group and the piperazine structure, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Triple-Negative Breast Cancer) | < 10 | Cell cycle arrest in G0/G1 phase |

| Compound B | HT-29 (Colon Cancer) | 15 | Induction of apoptosis |

| Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate | TBD | TBD | TBD |

The mechanism by which tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate exerts its effects is still under investigation. Preliminary studies suggest that it may induce cell cycle arrest and modulate apoptotic pathways. For example, it has been observed that similar compounds can alter the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Case Studies

-

Study on Cell Cycle Dynamics :

In a study involving MDA-MB-231 cells treated with a structurally related compound, flow cytometry analysis revealed an increase in the G0/G1 phase population, suggesting that these compounds may inhibit progression through the cell cycle. This effect was not statistically significant compared to doxorubicin but indicates a potential mechanism for growth inhibition. -

In Vivo Models :

The chick chorioallantoic membrane (CAM) assay has been utilized to assess the tumorigenic response of compounds similar to tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate. Results demonstrated a reduction in tumor size when treated with these compounds, highlighting their potential as therapeutic agents.

Q & A

Q. What strategies mitigate decomposition during tert-butyl deprotection?

- Methodological Answer :

- Acid Choice : TFA in CH₂Cl₂ minimizes side reactions vs. HCl/Et₂O, which can protonate sensitive groups .

- Low-Temperature Deprotection : -20°C slows carbamate hydrolysis side reactions .

- Scavenger Use : Addition of triethylsilane quenches reactive intermediates (e.g., tert-butyl cations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.